4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with the molecular formula C14H11BrClNO. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol involves several steps. One common synthetic route includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-(4-chlorobenzyl)piperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol can be compared with other similar compounds, such as:
- 4-bromo-2-((E)-{[4-(4-chlorobenzyl)oxy]benzoyl}hydrazono)methylphenyl 3,4-dimethoxybenzoate
- 4-(5-bromo-2-chlorobenzyl)phenol
- 4-bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of bromine, chlorine, and piperazine moieties in this compound contributes to its distinct chemical properties and research applications .
Properties
Molecular Formula |
C18H19BrClN3O |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H19BrClN3O/c19-16-3-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-1-4-17(20)5-2-14/h1-6,11-12,24H,7-10,13H2/b21-12+ |
InChI Key |
HSUWYXXHZGISPD-CIAFOILYSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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